RO 4-1284

Neuroscience Monoamine Depletion Behavioral Pharmacology

Procure RO 4-1284 for acute neuropharmacology experiments requiring a rapid, profound monoamine depletion (99% NA/5-HT, 90% DA) with full functional recovery within a single session. Its reversible VMAT2 inhibition and short duration uniquely enable within-subject crossover designs, unlike irreversible reserpine. It also serves as a robust positive control for VMAT2-mediated neuroprotection assays, offering temporal precision unmet by longer-acting clinical agents like valbenazine or deutetrabenazine.

Molecular Formula C21H33NO3
Molecular Weight 347.5 g/mol
CAS No. 303-75-3
Cat. No. B1195086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO 4-1284
CAS303-75-3
Synonyms2H-Benzo(a)quinolizin-2-ol, 2-Ethyl-1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-
Ro 4-1284
Ro 41284
Ro4-1284
Molecular FormulaC21H33NO3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCC1(CC2C3=CC(=C(C=C3CCN2CC1CC(C)C)OC)OC)O
InChIInChI=1S/C21H33NO3/c1-6-21(23)12-18-17-11-20(25-5)19(24-4)10-15(17)7-8-22(18)13-16(21)9-14(2)3/h10-11,14,16,18,23H,6-9,12-13H2,1-5H3
InChIKeyTUNMGCULOKMBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RO 4-1284 (CAS 303-75-3) Procurement Guide: Reversible VMAT2 Inhibitor for Neuroscience Research


RO 4-1284 (CAS 303-75-3) is a benzoquinolizine derivative that functions as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) . As a VMAT2 inhibitor, RO 4-1284 blocks the transport of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytosol into synaptic vesicles, thereby depleting vesicular stores and reducing the capacity for exocytotic neurotransmitter release . The compound is widely used as a pharmacological tool for investigating the role of vesicular storage in neurotransmission and neuroprotection [1].

Why RO 4-1284 Cannot Be Substituted with Other VMAT2 Inhibitors in Research Protocols


While several VMAT2 inhibitors exist as research tools and therapeutic agents, RO 4-1284 occupies a distinct pharmacological niche due to its unique combination of reversible inhibition, rapid onset of action, and short duration of effect [1]. Substituting RO 4-1284 with other VMAT2 inhibitors such as reserpine (irreversible, long-lasting depletion) [2], tetrabenazine (clinical agent with active metabolites), or newer FDA-approved inhibitors like valbenazine and deutetrabenazine (optimized for chronic human dosing) [3] would fundamentally alter experimental outcomes due to differences in reversibility, kinetics, and off-target profiles. The quantitative evidence below demonstrates precisely where RO 4-1284 diverges from these comparators in experimentally meaningful ways.

RO 4-1284 (CAS 303-75-3): Quantitative Differentiation from VMAT2 Inhibitor Comparators


Rapid and Reversible Monoamine Depletion Kinetics: RO 4-1284 vs. Reserpine

RO 4-1284 produces rapid monoamine depletion that fully reverses within 6 to 12 hours, in contrast to the irreversible and sustained depletion caused by reserpine [1]. This reversible kinetic profile enables acute, time-controlled experimental designs that are impossible with reserpine's prolonged effects.

Neuroscience Monoamine Depletion Behavioral Pharmacology

Reversible vs. Irreversible VMAT2 Inhibition: RO 4-1284 Enables Washout Studies Not Possible with Reserpine

RO 4-1284 is a reversible VMAT2 inhibitor , whereas reserpine binds irreversibly to VMAT2 and requires new protein synthesis for functional recovery [1]. This mechanistic distinction directly impacts experimental design flexibility and the interpretation of recovery-phase data.

VMAT2 Pharmacology Receptor Occupancy Neurochemistry

In Vivo Functional Evidence: RO 4-1284 Enhances MPP+ Neurotoxicity by 5-Fold Leftward Shift

RO 4-1284 administration produces a significant enhancement of MPP+ neurotoxicity in vivo, demonstrating the functional role of VMAT2-mediated vesicular sequestration in neuroprotection [1]. This effect is quantifiable and species-specific, with a 5-fold leftward shift in the MPP+ dose-response curve observed in rats but not in mice.

Neurotoxicity Parkinson's Disease Models Dopaminergic Neuroprotection

Differential Dopamine Efflux Mechanism: Tetrodotoxin-Insensitive Release Distinguishes RO 4-1284 from MAO Inhibitors

RO 4-1284-induced dopamine efflux is tetrodotoxin-insensitive, distinguishing its vesicular release mechanism from the impulse-dependent release observed with monoamine oxidase (MAO) inhibitors [1]. This mechanistic distinction is critical for studies requiring dissection of exocytotic versus non-exocytotic release pathways.

Dopamine Release Microdialysis Presynaptic Mechanisms

Functional Equivalence to Tetrabenazine in Neuroprotection Assays with Distinguishable Kinetic Profiles

RO 4-1284 demonstrates functional equivalence to tetrabenazine in attenuating malonate-induced dopamine efflux and neurotoxicity, yet its shorter duration of action provides superior temporal control for acute experimental protocols [1]. Both compounds are benzoquinolizine derivatives with reversible VMAT2 inhibition, but RO 4-1284 offers more rapid clearance.

Neuroprotection Mitochondrial Toxicity Excitotoxicity

P-glycoprotein (P-gp) Inhibition: An Additional Pharmacological Activity Not Shared by All VMAT2 Inhibitors

RO 4-1284 is also reported to inhibit P-glycoprotein (P-gp), an efflux transporter critical to blood-brain barrier function and multidrug resistance . This dual activity distinguishes RO 4-1284 from VMAT2-selective inhibitors and must be considered in experimental designs involving co-administered substrates or blood-brain barrier penetration.

Blood-Brain Barrier Drug Transport Multidrug Resistance

Optimal Research Applications for RO 4-1284 (CAS 303-75-3) Based on Quantitative Differentiation


Acute Monoamine Depletion-Repletion Studies Requiring Same-Day Recovery

RO 4-1284 is uniquely suited for experiments that require rapid, profound monoamine depletion followed by complete functional recovery within a single experimental session [1]. Its 99% depletion of NA and 5-HT, and 90% depletion of DA within 1 hour, coupled with full repletion within 6-12 hours, enables within-subjects crossover designs and acute behavioral pharmacology studies where reserpine's multi-day irreversible depletion would be impractical [1].

Investigating Vesicular Sequestration as a Neuroprotective Mechanism

The 5-fold leftward shift in MPP+ neurotoxicity dose-response produced by RO 4-1284 provides a robust, quantifiable positive control for studies examining the neuroprotective role of VMAT2-mediated vesicular sequestration [2]. This assay is particularly valuable in Parkinson's disease models where impaired vesicular storage is hypothesized to increase vulnerability to dopaminergic toxins [2].

Dissecting Exocytotic vs. Non-Exocytotic Neurotransmitter Release Mechanisms

The tetrodotoxin-insensitive nature of RO 4-1284-induced dopamine efflux makes it an essential tool for distinguishing vesicular (non-exocytotic) release from action potential-dependent (exocytotic) release [3]. Researchers can use RO 4-1284 to isolate the contribution of vesicular stores to extracellular neurotransmitter levels, particularly when combined with tetrodotoxin controls and comparisons to uptake inhibitors or releasers [3].

Short-Acting Positive Control for VMAT2 Inhibition in Neuroprotection Assays

For in vitro and in vivo neuroprotection studies requiring a reversible VMAT2 inhibitor with rapid washout, RO 4-1284 offers functional equivalence to tetrabenazine in attenuating mitochondrial toxin-induced damage while providing superior temporal control due to its shorter duration of action and lack of active metabolites [4]. This makes RO 4-1284 the preferred tool compound for acute slice preparations and short-term culture experiments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO 4-1284

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.